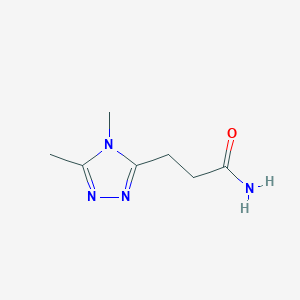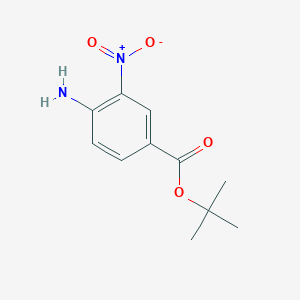
Thiochroman-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiochroman-8-carboxylic acid is a sulfur-containing heterocyclic compound that belongs to the thiochroman family. These compounds are known for their unique chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound, in particular, has garnered interest due to its structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiochroman-8-carboxylic acid typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates . Another method involves the reaction of thiophenols with α,β-unsaturated carboxylic acids under basic conditions .
Industrial Production Methods: Industrial production of this compound may utilize metal complex catalysis to enhance the efficiency and yield of the synthesis process . The use of environmentally friendly solvents and room temperature conditions can also be employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: Thiochroman-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acid chloride
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Acid chlorides.
Wissenschaftliche Forschungsanwendungen
Thiochroman-8-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of thiochroman-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiochroman ring can form strong interactions with metal ions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Thiochromone: A thio analog of chromone, where the oxygen atom is replaced with sulfur.
Thiochroman-4-one: Another thiochroman derivative with a ketone group at the 4-position.
Benzothiopyran: A related compound with a similar sulfur-containing ring structure.
Uniqueness: Thiochroman-8-carboxylic acid is unique due to the presence of the carboxylic acid group at the 8-position, which imparts distinct chemical properties and reactivity compared to other thiochroman derivatives. This structural feature allows for specific interactions and applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H10O2S |
|---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
3,4-dihydro-2H-thiochromene-8-carboxylic acid |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H,11,12) |
InChI-Schlüssel |
JOSKALQGXXFUNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC=C2)C(=O)O)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)

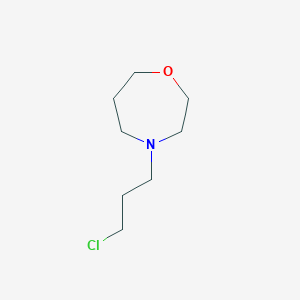

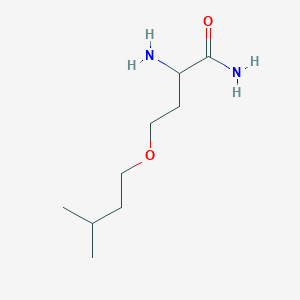
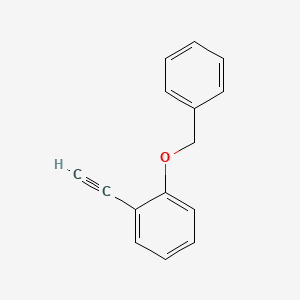
![{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)
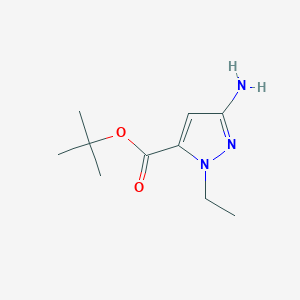

![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)

